molecular formula C8H8N2O2S B15060266 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione

Cat. No.: B15060266
M. Wt: 196.23 g/mol
InChI Key: QQIAWYFWXYTOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both imidazolidine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione typically involves the reaction of 3-methylthiophene-2-carboxylic acid with urea under specific conditions. The reaction is carried out in the presence of a catalyst, such as phosphorous oxychloride, and requires heating to facilitate the formation of the imidazolidine-2,4-dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxyphenyl)imidazolidine-2,4-dione
  • 5-(3-Methylphenyl)imidazolidine-2,4-dione
  • 5-(3-Chlorophenyl)imidazolidine-2,4-dione

Uniqueness

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C8H8N2O2S/c1-4-2-3-13-6(4)5-7(11)10-8(12)9-5/h2-3,5H,1H3,(H2,9,10,11,12)

InChI Key

QQIAWYFWXYTOMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C(=O)NC(=O)N2

Origin of Product

United States

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